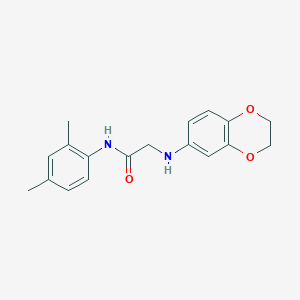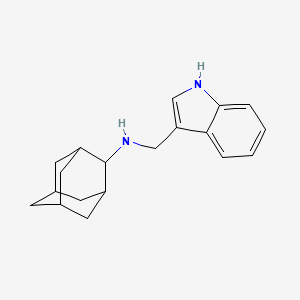![molecular formula C28H24N2O B5524699 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5524699.png)
2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound belongs to a class of heterocyclic compounds known for their complex molecular structures and diverse chemical properties. These compounds often possess significant biological and chemical potential, making them of interest in various scientific fields.
Synthesis Analysis
The synthesis of compounds similar to "2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one" typically involves cyclization reactions, use of polyphosphoric acid, and characterizations by X-ray diffraction and NMR assignments, providing insights into their structural complexity and the conditions required for their formation (Sobarzo-Sánchez et al., 2006).
Molecular Structure Analysis
Structural parameters are often determined using DFT calculations, spectroscopic characterization (FT-IR, NMR, UV–Vis), and X-ray data comparison. These analyses reveal the optimized molecular structures, electronic interactions, and charge distributions, contributing to understanding the compound's molecular geometry and electronic properties (Wazzan et al., 2016).
Chemical Reactions and Properties
Compounds in this class can participate in various chemical reactions, including photodehydrogenation, cyclization, and aromatic demethoxylation. These reactions demonstrate the compounds' reactivity and potential transformations, leading to derivatives with diverse chemical functionalities (Mortelmans & Binst, 1978).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystallinity, can be influenced by the compound's molecular structure. Studies on similar compounds highlight the role of intermolecular interactions, such as hydrogen bonding and pi-stacking, in determining their physical state and stability (Cruz et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for undergoing electrophilic and nucleophilic attacks, are crucial for understanding the compound's behavior in chemical reactions. Insights into these properties can be gained through detailed studies involving DFT calculations, NBO analyses, and experimental observations (Wazzan et al., 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The compound 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one serves as a precursor in the synthesis of various derivatives with potential biological activities. For instance, the condensation of quinolin-5-amine with different aldehydes leads to the formation of compounds like 10,10-dimethyl-7-(5-arylfuran-2-yl)-9,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(7H)-ones, showcasing its versatility in creating new chemical entities for further study (Kozlov & Tereshko, 2016).
Cytotoxic Activities
Research into similar structures has shown that derivatives of benzo[c]phenanthridine exhibit cytotoxic activities against various cancer cell lines, indicating the potential of 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one derivatives in oncological research. For example, derivatives like liriodenine have shown significant cytotoxicity against MCF-7, NCI-H460, and SF-268 cell lines, suggesting their potential in cancer treatment studies (Yang et al., 2008).
Luminescence Properties
Derivatives of 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one have been studied for their luminescence properties. For example, compounds like 4,5-diphenyl-7H-dibenzo[de,g]quinolin-7-one show aggregation-induced emission (AIE) characteristics, which could be useful in the development of optical and electronic materials, highlighting the potential of these derivatives in material science (Li et al., 2020).
Nonlinear Optical Properties
The study of nonlinear optical (NLO) properties of related compounds has also been a significant area of application. Salts with julolidinyl electron donor groups, structurally related to 2,2-dimethyl-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one, exhibit strong NLO responses, indicating the compound's potential utility in developing new materials with desirable photophysical properties (Coe et al., 2009).
Aggregation Phenomena
The aggregation behavior of heterocyclic salts derived from similar compounds has been investigated, providing insights into the photophysical properties of these molecules in solution. Such studies are essential for understanding the solubility and stability of these compounds, which can influence their applications in various scientific fields (Aracena et al., 2017).
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-quinolin-2-yl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O/c1-28(2)15-20-25-19-9-5-3-7-17(19)11-13-22(25)30-27(26(20)24(31)16-28)23-14-12-18-8-4-6-10-21(18)29-23/h3-14,27,30H,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUNPDYYODLDFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=NC6=CC=CC=C6C=C5)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
![ethyl 4-{[(2-anilino-5-pyrimidinyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B5524637.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(2-fluorobenzylidene)acetohydrazide](/img/structure/B5524641.png)

![N-[rel-(3R,4S)-1-cyclopentyl-4-cyclopropyl-3-pyrrolidinyl]-4,4,4-trifluorobutanamide hydrochloride](/img/structure/B5524668.png)
![2-(4-bromo-1-naphthyl)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5524674.png)
![3-(1-ethyl-1H-imidazol-2-yl)-1-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]piperidine](/img/structure/B5524679.png)
![9-(3-furylmethyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524693.png)

![(1R*,5R*)-3-[(dimethylamino)sulfonyl]-N-methyl-N-phenyl-3,6-diazabicyclo[3.2.2]nonane-6-carboxamide](/img/structure/B5524705.png)
![9-(5-acetylpyridin-2-yl)-2-benzyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524713.png)

![1-(3-chlorophenyl)-5-methyl-4-(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)-2-piperazinone](/img/structure/B5524728.png)